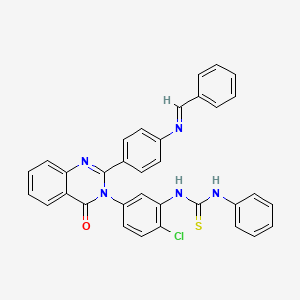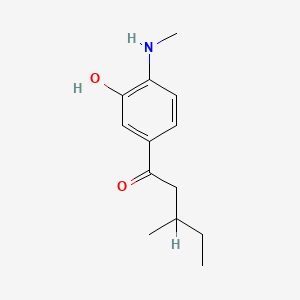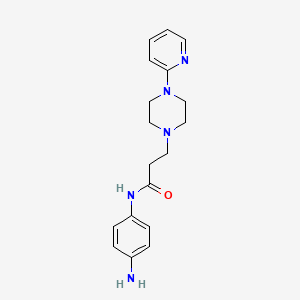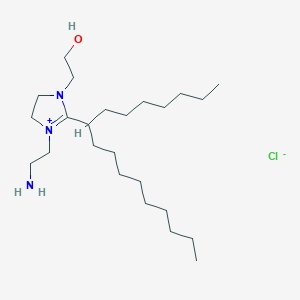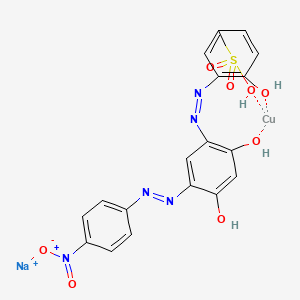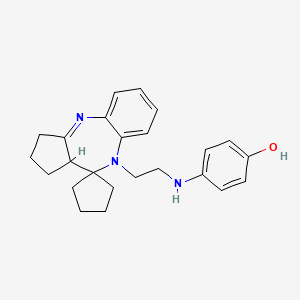
Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopent)-9-yl)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールは、ユニークなスピロ環状構造を持つ複雑な有機化合物です。この化合物は、フェノール基とスピロ結合したジアゼピン環系が存在することを特徴とし、科学研究のさまざまな分野で関心の対象となっています。
準備方法
合成ルートと反応条件
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールの合成は、スピロ環状ジアゼピンコアの形成から始まる複数の段階を伴います。これは、通常、置換ベンジルアミンやシクロペンタノン誘導体などの適切な前駆体を用いた環化反応によって達成されます。反応条件は、しばしば環化過程を促進するために強酸または強塩基の使用を必要とします。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために合成ルートの最適化が含まれる場合があります。これには、連続フロー反応器や自動合成プラットフォームなどの高度な技術の使用が含まれる可能性があります。溶媒、触媒、精製方法の選択は、生産プロセスをスケールアップする際の重要な要素です。
化学反応解析
反応の種類
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールは、以下を含むさまざまな種類の化学反応を起こします。
酸化: フェノール基は、キノンまたは他の酸化誘導体を形成するために酸化される可能性があります。
還元: ジアゼピン環は、特定の条件下で還元されて、還元されたスピロ環状化合物を生成できます。
置換: フェノール基は、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ニトロ化反応のための硝酸などの求電子剤があります。反応条件は、目的の変換によって異なり、温度、溶媒、触媒が重要な役割を果たします。
主要な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、フェノール基の酸化によってキノンが生成され、置換反応によって芳香族環にさまざまな官能基が導入される可能性があります。
科学研究への応用
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールは、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物学的活性について研究されています。
医学: 特に、特定の分子経路を標的とする新薬の開発における潜在的な治療的応用について調査されています。
産業: ユニークな特性を持つ特殊化学薬品や材料の生産に使用されています。
化学反応の分析
Types of Reactions
Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diazepine ring can be reduced under specific conditions to yield reduced spirocyclic compounds.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Phenol, 4-((2-(1,2,3,10a-tetrahydrospiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopent)-9-yl)ethyl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールの作用機序には、特定の分子標的や経路との相互作用が含まれます。フェノール基は、生体高分子と水素結合やπ-π相互作用を行うことができ、ジアゼピン環はさまざまな受容体や酵素と相互作用することができます。これらの相互作用は、重要なシグナル伝達経路の活性を調節し、化合物の観察された生物学的効果につながります。
類似化合物との比較
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールは、以下のような他の類似化合物と比較することができます。
フェノール誘導体: 芳香族環上の置換基が異なる、類似のフェノール基を持つ化合物。
スピロ環状ジアゼピン: ジアゼピン環上の置換基が異なる、類似のスピロ結合したジアゼピン環系を持つ化合物。
4-((2-(1,2,3,10a-テトラヒドロスピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H),1’-シクロペンタ)-9-イル)エチル)アミノ)-フェノールのユニークさは、フェノール基とスピロ環状ジアゼピン環の特定の組み合わせにあり、これによって独特の化学的および生物学的特性が与えられます。
特性
CAS番号 |
133308-03-9 |
|---|---|
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC名 |
4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethylamino)phenol |
InChI |
InChI=1S/C24H29N3O/c28-19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25,28H,3-6,8,14-17H2 |
InChIキー |
FUUGJDYDUHCCKB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


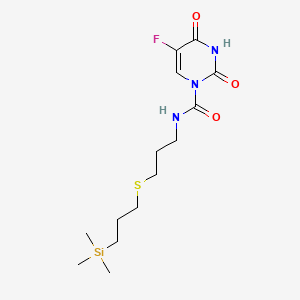
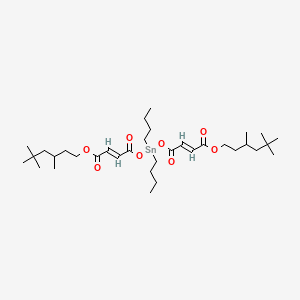
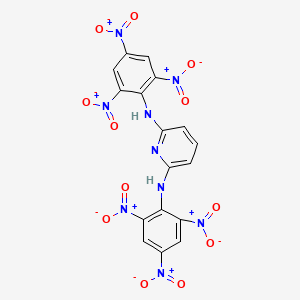

![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
